N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine

Overview

Description

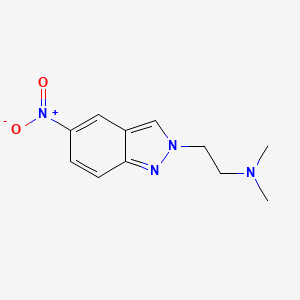

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine is a chemical compound with the molecular formula C11H14N4O2 It is characterized by the presence of a nitro group attached to an indazole ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine typically involves a multi-step process. One common method includes the following steps :

Stage 1: 5-nitro-1H-indazole is reacted with potassium carbonate in N,N-dimethylformamide (DMF) for 0.5 hours.

Stage 2: 2-dimethylamino-1-chloro-ethane hydrochloride is added to the reaction mixture and stirred at 60°C for 16 hours.

The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by preparative high-performance liquid chromatography (HPLC) to obtain the desired product as a yellow solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as industrial HPLC or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Reduction: The major product would be N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indazole ring may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine: A reduced form of the compound with an amino group instead of a nitro group.

N,N-dimethyl-2-(5-chloro-2H-indazol-2-yl)-1-ethanamine: A similar compound with a chloro substituent.

Uniqueness

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Biological Activity

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine, a compound with the molecular formula CHNO, has garnered attention in scientific research due to its potential biological activities. This article reviews its synthesis, mechanisms of action, biological effects, and comparisons with related compounds.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process:

- Stage 1 : React 5-nitro-1H-indazole with potassium carbonate in N,N-dimethylformamide (DMF) for 0.5 hours.

- Stage 2 : Introduce 2-dimethylamino-1-chloro-ethane hydrochloride and stir at 60°C for 16 hours.

- Purification : The product is extracted using ethyl acetate, washed, dried, and purified via high-performance liquid chromatography (HPLC).

This compound features a nitro group on the indazole ring, which is significant for its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its structural features:

- Nitro Group Reduction : The nitro group can be reduced to an amino group, potentially forming reactive intermediates that interact with cellular components, influencing various biochemical pathways.

- Receptor Binding : The indazole ring may engage with specific receptors or enzymes, modulating their activity and leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Some studies have suggested that compounds with similar structures may inhibit tumor growth by interfering with cellular signaling pathways.

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially affecting mood and cognition.

- Enzyme Interaction : Its structural characteristics make it a candidate for studying enzyme interactions, particularly those involved in metabolic pathways.

Case Studies

Several case studies have investigated the biological implications of this compound:

-

Case Study on Antitumor Activity :

- Researchers explored the effects of this compound on various cancer cell lines.

- Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an antitumor agent.

-

Neuropharmacological Assessment :

- A study assessed the compound's effects on NMDA receptors in vitro.

- Findings revealed enhanced receptor activity at specific concentrations, implicating its role as a positive allosteric modulator.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine | Amino instead of nitro group | Increased antitumor activity observed |

| N,N-dimethyl-2-(5-chloro-2H-indazol-2-yl)-1-ethanamine | Chloro substituent | Enhanced receptor binding affinity |

The presence of the nitro group in this compound distinguishes it from these analogs, potentially leading to unique biological properties.

Properties

IUPAC Name |

N,N-dimethyl-2-(5-nitroindazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-9-7-10(15(16)17)3-4-11(9)12-14/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCPXZBWEHDOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.